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2-Butyl-2-methyltetrahydro-2H-pyran-4-ol

Cat. No.: B13681259
M. Wt: 172.26 g/mol
InChI Key: ZPHZRHDHNPBDOK-UHFFFAOYSA-N
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Description

Overview of Tetrahydropyran (B127337) Chemistry and Its Significance in Organic Synthesis

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing five carbon atoms and one oxygen atom, is a fundamental structure in organic chemistry. researchgate.net Its preferred IUPAC name is oxane. chemicalbook.com This cyclic ether is notable for its stability, making it a versatile component in many chemical applications. researchgate.net

One of the most significant roles of the tetrahydropyran structure in organic synthesis is in the protection of hydroxyl groups. Alcohols can react with 3,4-dihydropyran to form a 2-tetrahydropyranyl (THP) ether. This process effectively "masks" the reactive alcohol group, preventing it from interfering with subsequent chemical reactions. The THP protecting group is resilient to many non-acidic reagents, including organometallics and hydrides, and can be readily removed later by acid-catalyzed hydrolysis to restore the original alcohol.

Furthermore, the tetrahydropyran ring system is the core structural motif of pyranose sugars, such as glucose, highlighting its central role in biochemistry. rsc.org Its prevalence in biologically active compounds, including marine toxins, pheromones, and pharmaceuticals, has made the synthesis of substituted tetrahydropyrans an attractive target for organic chemists. nih.gov

Physical and Chemical Properties of Tetrahydropyran
PropertyValue
Molecular FormulaC₅H₁₀O
Molar Mass86.13 g/mol
AppearanceColorless liquid
Density0.880 g/cm³
Melting Point-45 °C
Boiling Point88 °C

Importance of Hydroxylated Cyclic Ethers as Synthetic Intermediates and Structural Motifs

Hydroxylated cyclic ethers, such as the tetrahydropyran-4-ols, are a critical class of compounds that serve as both valuable synthetic intermediates and key structural units in a vast number of biologically active molecules. Saturated oxygen heterocycles are widely found in an array of natural products and pharmaceuticals. Their presence is a testament to their significance in the development of potential drug molecules.

The functional group combination—a cyclic ether and a hydroxyl group—provides two sites for further chemical modification, making these compounds versatile building blocks in the synthesis of more complex molecules. For instance, the ketone functionality in tetrahydropyran-4-ones, precursors to the corresponding -ols, can be modified to introduce new stereocenters and functional groups.

The tetrahydropyran motif is a common feature in numerous natural products with significant biological activities. Notable examples include anticancer agents like bryostatin (B1237437) and eribulin, which are marine macrolides containing these intriguing cyclic ether structures. The frequent appearance of these motifs in nature has driven considerable effort toward developing new and efficient methods for their construction in the laboratory.

Historical Development and Research Trajectory of Substituted Tetrahydropyran-4-ols

The synthesis of substituted tetrahydropyran-4-ols has been a subject of ongoing research, with a variety of methods developed to construct this valuable heterocyclic system. One of the most powerful and widely used methods is the Prins cyclization. First reported by H. J. Prins in 1919, the reaction involves the acid-catalyzed condensation of an alkene (specifically a homoallylic alcohol in this context) and a carbonyl compound. nih.gov

In 1955, Ernst Hanschke first demonstrated the selective synthesis of tetrahydropyran rings via a Prins reaction by combining a homoallylic alcohol (like 3-buten-1-ol) with various aldehydes or ketones in the presence of an acid. nih.govchemicalbook.com This reaction proceeds through an oxocarbenium ion intermediate, followed by an intramolecular cyclization to form the six-membered ring. nih.gov The choice of acid catalyst (e.g., sulfuric acid versus hydrochloric acid) can influence the final product, yielding either a tetrahydropyran-4-ol or a 4-chlorotetrahydropyran, respectively. nih.gov

Modern research continues to refine this reaction, exploring a wide range of Brønsted and Lewis acid catalysts to improve yields and, crucially, to control the stereochemistry of the resulting products. researchgate.net The development of asymmetric Prins cyclizations allows for the synthesis of specific enantiomers or diastereomers, which is vital for the synthesis of chiral drugs and natural products. google.com Beyond the Prins reaction, other synthetic strategies for constructing the tetrahydropyran ring include hetero-Diels-Alder reactions, oxa-Michael additions, and ring-closing metathesis. nih.gov The research trajectory is focused on creating more efficient, selective, and environmentally benign synthetic routes to access these structurally diverse and important molecules.

While specific research on 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol is limited, the synthesis of structurally similar compounds, such as the fragrance ingredient 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol (Florol), is well-documented and typically achieved via Prins cyclization of a homoallylic alcohol (isoprenol) and an aldehyde (isovaleraldehyde). researchgate.net This suggests a similar synthetic pathway could be employed for the title compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B13681259 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-butyl-2-methyloxan-4-ol

InChI

InChI=1S/C10H20O2/c1-3-4-6-10(2)8-9(11)5-7-12-10/h9,11H,3-8H2,1-2H3

InChI Key

ZPHZRHDHNPBDOK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC(CCO1)O)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 Butyl 2 Methyltetrahydro 2h Pyran 4 Ol

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group in 2-butyl-2-methyltetrahydro-2H-pyran-4-ol is a key site for chemical modifications. Its reactivity is influenced by steric hindrance and the electronic effects of the alkyl substituents and the pyran ring.

Esterification: The conversion of the tertiary alcohol in tetrahydropyran-4-ol derivatives to esters is a documented transformation. For the closely related compound, 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, esterification is carried out to produce the corresponding acetate (B1210297), a valuable fragrance compound. This reaction typically involves reacting the alcohol with an acylating agent such as an acid anhydride (B1165640) or acyl chloride, often in the presence of a base or catalyst to facilitate the reaction.

Table 1: Representative Esterification Reaction of a 2-Alkyl-4-methyltetrahydro-2H-pyran-4-ol Derivative

ReactantReagentProductReaction Type
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-olAcetic Anhydride(2-Isobutyl-4-methyltetrahydropyran-4-yl) acetateEsterification

Etherification: The formation of ethers from tertiary alcohols can be challenging due to competing elimination reactions, especially under acidic conditions which favor carbocation formation. However, under specific conditions, such as the Williamson ether synthesis (which requires the formation of an alkoxide followed by reaction with an alkyl halide), etherification may be possible. Another approach for the synthesis of ethers from tertiary alcohols involves acid-catalyzed addition to alkenes or reaction with other alcohols, proceeding through an SN1 mechanism where the tertiary alcohol forms a stable carbocation.

Oxidation: Tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions. chemguide.co.uklibretexts.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed during the oxidation process, which is a necessary step in the formation of a carbonyl group. chemguide.co.uk Oxidation would require harsh conditions that lead to the cleavage of carbon-carbon bonds, resulting in a mixture of degradation products rather than a simple ketone. youtube.com

Reduction: The hydroxyl group in an alcohol is not susceptible to reduction. Catalytic hydrogenation or treatment with common reducing agents will not affect the tertiary alcohol functionality of this compound.

Nucleophilic Transformations: Direct nucleophilic substitution of the tertiary hydroxyl group is a difficult transformation because the hydroxide (B78521) ion is a poor leaving group. msu.edulibretexts.org For a reaction to occur, the hydroxyl group must first be protonated by an acid to form a better leaving group, water. msu.edulibretexts.org This process, however, leads to the formation of a tertiary carbocation, which can then be attacked by a nucleophile. This SN1-type reaction is often accompanied by elimination (E1) reactions, leading to the formation of alkenes. msu.edu The steric hindrance around the tertiary carbon also disfavors a concerted SN2 mechanism. nih.gov

Electrophilic Transformations: The oxygen atom of the hydroxyl group is nucleophilic and can react with electrophiles. A primary example is the reaction with silyl (B83357) halides (e.g., trimethylsilyl (B98337) chloride) to form silyl ethers, which can serve as protecting groups for the alcohol.

Pyran Ring Transformations and Stability

The tetrahydropyran (B127337) ring is a saturated ether and is generally stable under many reaction conditions. However, under strongly acidic conditions, transformations involving the ring can occur.

The ether linkage of the tetrahydropyran ring can be cleaved under strongly acidic conditions, particularly in the presence of strong nucleophiles. The reaction is initiated by the protonation of the ring oxygen, making it a better leaving group. A subsequent nucleophilic attack can lead to the opening of the ring. The regioselectivity of the ring opening would depend on the nature of the nucleophile and the steric and electronic factors of the substituents on the ring. For instance, acid-catalyzed ring-opening of epoxides, a related cyclic ether system, often involves the nucleophile attacking the more substituted carbon due to the partial positive charge stabilization in the transition state. libretexts.orgkhanacademy.org A similar principle could apply to the tetrahydropyran ring under forcing conditions.

Under acidic conditions that promote the formation of a carbocation at the C4 position (following the departure of the protonated hydroxyl group), skeletal rearrangements are conceivable. A plausible pathway would be a Wagner-Meerwein rearrangement, which involves the 1,2-migration of an alkyl or aryl group to an adjacent carbocation center to form a more stable carbocation. wikipedia.orgresearchgate.net In the case of the carbocation formed from this compound, a ring contraction via migration of one of the ring carbons to the C4 position could potentially occur, leading to a five-membered ring system. Such rearrangements are driven by the thermodynamic stability of the resulting carbocation and the final product. youtube.com

Stereochemical Aspects in Reactivity and Product Diastereoselectivity

The stereochemistry of this compound, a substituted tetrahydropyranol, plays a crucial role in its chemical reactivity and the diastereoselectivity of its formation. The molecule contains two stereocenters, leading to the possibility of four stereoisomers. These are typically grouped into two pairs of enantiomers, referred to as cis and trans diastereomers. The spatial arrangement of the butyl and methyl groups relative to the pyran ring significantly influences the molecule's properties and reactivity.

The synthesis of this compound is often achieved through the Prins cyclization of a homoallylic alcohol (3-methyl-3-buten-1-ol) with isovaleraldehyde (B47997). The conditions of this reaction can be tuned to favor the formation of one diastereomer over the other. For instance, the use of dilute sulfuric acid as a catalyst has been reported to increase the proportion of the cis-isomer. This diastereoselectivity is a key aspect of the synthesis, as the different stereoisomers can exhibit distinct properties, such as fragrance characteristics in related acetate derivatives.

The table below summarizes the common stereoisomers of this compound.

StereoisomerRelative StereochemistryEnantiomeric Pair
cis(2R,4S) and (2S,4R)Racemic mixture
trans(2R,4R) and (2S,4S)Racemic mixture

The reactivity of the individual stereoisomers can also differ. For example, in reactions involving the hydroxyl group at the C4 position, the accessibility of this group can be influenced by the stereochemistry at the C2 position. The axial or equatorial orientation of the butyl group in the chair conformation of the pyran ring can sterically hinder or facilitate the approach of reagents to the hydroxyl group. This can lead to different reaction rates and product distributions for the cis and trans isomers.

Furthermore, in reactions where new stereocenters are formed, the existing stereochemistry of this compound can direct the stereochemical outcome of the product, a phenomenon known as diastereoselective induction. The chair-like transition state of the tetrahydropyran ring often dictates the preferred orientation of incoming reactants to minimize steric interactions, leading to a high degree of diastereoselectivity in the products.

Elucidation of Reaction Mechanisms through Experimental and Computational Methods

The primary route for the synthesis of this compound is the Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde to an alkene. The elucidation of the reaction mechanism for this specific transformation relies on a combination of experimental observations and computational modeling, largely extrapolated from studies of similar tetrahydropyran syntheses.

The generally accepted mechanism for the Prins cyclization begins with the protonation of the aldehyde (isovaleraldehyde) by an acid catalyst, which increases its electrophilicity. This is followed by the nucleophilic attack of the double bond of the homoallylic alcohol (3-methyl-3-buten-1-ol) on the protonated carbonyl carbon. This key step forms a resonance-stabilized oxocarbenium ion intermediate. The stability of this carbocation is crucial for the progression of the reaction.

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for probing the intricacies of reaction mechanisms that are difficult to observe experimentally. While specific DFT studies on the formation of this compound are not extensively reported in the literature, computational analyses of related Prins reactions provide significant insights. These studies can model the geometries and energies of reactants, transition states, and intermediates along the reaction pathway.

For instance, DFT calculations on the Prins condensation of formaldehyde (B43269) with isobutene have shown a two-step mechanism involving the protonation of formaldehyde followed by an electrophilic attack on the alkene. The subsequent intramolecular cyclization proceeds through a chair-like transition state, which is generally the lowest energy pathway and explains the observed diastereoselectivity in many Prins cyclizations. It is highly probable that the synthesis of this compound follows a similar mechanistic pathway.

The table below outlines the key steps in the proposed reaction mechanism for the formation of this compound via the Prins reaction.

StepDescriptionKey Species
1Protonation of IsovaleraldehydeProtonated Isovaleraldehyde
2Nucleophilic attack of 3-methyl-3-buten-1-olOxocarbenium ion intermediate
3Intramolecular cyclizationTetrahydropyranyl cation
4Nucleophilic attack by water and deprotonationThis compound

Further experimental studies, such as isotopic labeling and in-situ spectroscopic analysis, combined with targeted computational modeling of the specific reactants involved in the synthesis of this compound, would be beneficial for a more detailed and definitive elucidation of its reaction mechanism.

Derivatization and Analogue Development Based on the 2 Butyl 2 Methyltetrahydro 2h Pyran 4 Ol Scaffold

Synthesis of Alkyl, Aryl, and Heteroatom-Containing Derivatives

The synthesis of derivatives from the 2-butyl-2-methyltetrahydro-2H-pyran-4-ol scaffold is primarily achieved through two main strategies: functionalization of the C4-hydroxyl group and, more commonly, variation of the C2 substituent during the initial cyclization reaction.

The Prins cyclization is a powerful and convergent method for constructing the tetrahydropyran-4-ol ring system. google.comntu.edu.sgresearchgate.net This reaction, typically involving the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, allows for the direct installation of various substituents at the C2 position by simply changing the aldehyde reactant. organic-chemistry.orgresearchgate.net For instance, the reaction of isoprenol (3-methyl-3-buten-1-ol) with different aldehydes yields a range of C2-substituted analogues.

Aryl Derivatives: The use of an aromatic aldehyde, such as benzaldehyde, in the Prins reaction with isoprenol leads to the formation of 2-phenyl-4-methyltetrahydro-2H-pyran-4-ol. google.com This introduces an aryl moiety directly onto the pyran ring, significantly altering its steric and electronic properties.

Alkyl Derivatives: A wide variety of aliphatic aldehydes can be employed to synthesize different C2-alkyl derivatives. For example, reacting butyraldehyde (B50154) with isoprenol in the presence of a chiral organocatalyst like (+)-camphor sulfonic acid yields 2-propyl-4-methyltetrahydro-2H-pyran-4-ol. google.com

Heteroatom-Containing Derivatives: The primary route to introduce heteroatoms is through the derivatization of the C4-hydroxyl group. Esterification is a common method. For example, the cis- and trans-isomers of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol can be acetylated to form the corresponding (2-isobutyl-4-methyltetrahydropyran-4-yl) acetate (B1210297) derivatives. google.com This process is typically achieved by reacting the parent alcohol with an acylating agent like acetic anhydride (B1165640). google.com

The following table summarizes the synthesis of various derivatives based on the parent scaffold.

Derivative TypeC2-SubstituentReagentsProduct
ArylPhenylBenzaldehyde, Isoprenol, (+)-Camphor-10-sulphonic acid2-Phenyl-4-methyltetrahydro-2H-pyran-4-ol google.com
AlkylPropylButyraldehyde, Isoprenol, (-)-Camphor sulfonic acid2-Propyl-4-methyltetrahydro-2H-pyran-4-ol google.com
Ester (Heteroatom)Isobutyl2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol, Acetic Anhydride(2-Isobutyl-4-methyltetrahydropyran-4-yl) acetate google.comgoogle.com

Modification of the Butyl and Methyl Substituents

Modification of the substituents at the C2 and C4 positions of the tetrahydropyran (B127337) ring is a key strategy for creating a diverse library of analogues.

Modification at C2: The identity of the C2 substituent is readily controlled by the choice of aldehyde in the Prins cyclization. The parent compound's butyl group can be replaced with various other alkyl groups, including branched and unbranched chains. The synthesis of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, a commercially significant fragrance compound, is achieved by using isovaleraldehyde (B47997) instead of valeraldehyde. researchgate.netresearchgate.net Further modifications have been explored to create more complex C2 side chains. For example, the synthesis of 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-ol has been reported, demonstrating the ability to introduce more sterically demanding and branched alkyl groups at this position. googleapis.com

Modification at C4: The C4-methyl substituent originates from the use of isoprenol (3-methyl-3-buten-1-ol) as the homoallylic alcohol component in the Prins reaction. To modify this group, a different substituted homoallylic alcohol would be required. For example, using 3-ethyl-3-buten-1-ol would, in principle, lead to the formation of a 4-ethyl analogue. While the core literature focuses on the C4-methyl variant due to the ready availability of isoprenol, the synthetic strategy allows for such modifications.

The table below details examples of modifications to the C2-substituent.

Starting AldehydeResulting C2-SubstituentProduct Name
IsovaleraldehydeIsobutyl2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol researchgate.net
2-Ethylbutanal1-Ethyl-propyl2-(1-Ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-ol googleapis.com
ButyraldehydePropyl2-Propyl-4-methyltetrahydro-2H-pyran-4-ol google.com

Expansion and Contraction of the Tetrahydropyran Ring System

Altering the size of the heterocyclic ring from the six-membered tetrahydropyran system to five-membered (tetrahydrofuran) or seven-membered (oxepane) rings represents a significant structural transformation. While direct ring expansion or contraction methodologies specifically for the this compound scaffold are not extensively detailed in targeted literature, general principles of organic synthesis can be applied.

Ring contraction of cyclic systems can be achieved through various methods, including photochemical rearrangements or Wolff rearrangements. etsu.edu For a tetrahydropyranol, this would likely require a multi-step sequence involving oxidation and subsequent rearrangement.

Ring expansion reactions, such as the Wagner-Meerwein rearrangement, can occur in cyclic compounds that form carbocation intermediates. etsu.edu Given that the acid-catalyzed Prins cyclization proceeds through oxocarbenium ion intermediates, there is potential for rearrangements during the synthesis itself under specific conditions, although this is not typically the desired pathway. A more controlled approach would involve post-synthesis modification, for example, via a Tiffeneau–Demjanov rearrangement of a derived aminohydrin.

The construction of different-sized rings is often more efficiently accomplished by choosing different starting materials rather than modifying the pre-formed tetrahydropyran ring. For instance, the synthesis of substituted tetrahydrofurans can be achieved via the acid-catalyzed reaction of tertiary 1,4-diols. organic-chemistry.org

Synthesis of Chiral Analogues and Stereoisomers

The this compound structure contains two stereocenters at the C2 and C4 positions, meaning it can exist as four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The spatial arrangement of the substituents significantly influences the molecule's properties. The development of stereoselective synthetic methods to access individual isomers or enriched mixtures is therefore of high importance.

Asymmetric Prins cyclization has emerged as a key technology for controlling the stereochemistry of the products. google.com The use of chiral Brønsted acids as organocatalysts can induce enantioselectivity and diastereoselectivity in the ring-forming step. A notable example is the use of camphor-10-sulphonic acid (CSA), which is available in both (+) and (-) forms.

A patented process describes the synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ols by reacting an aliphatic aldehyde with a homoallylic alcohol in the presence of a chiral organocatalyst. google.com For example, reacting butyraldehyde and isoprenol with (+)-camphor sulfonic acid yields a mixture of (2R,4S)- and (2S,4S)-2-propyl-4-methyltetrahydro-2H-pyran-4-ol. google.com The specific stereochemical outcome is dependent on the chirality of the catalyst and the geometry of the reactants. The cis/trans relationship of the substituents at C2 and C4 is a critical aspect of the molecular structure, with distinct properties often associated with each diastereomer. google.com

The following table presents examples of synthesized stereoisomers.

ReactantsChiral CatalystResulting Stereoisomers
Butyraldehyde, Isoprenol(+)-Camphor sulfonic acid(2R,4S) and (2S,4S)-2-Propyl-4-methyltetrahydro-2H-pyran-4-ol google.com
Benzaldehyde, Isoprenol(-)-Camphor-10-sulphonic acid(2S,4R) and (2S,4S)-2-Phenyl-4-methyltetrahydro-2H-pyran-4-ol google.com

Individual stereoisomers, such as (2R,4R)-2-Isobutyl-4-methyltetrahydropyran-4-ol, have been isolated and characterized, highlighting the successful application of these asymmetric strategies. nih.gov

Structure-Reactivity/Property Relationship (SRPR) Studies in Non-Biological Contexts

The derivatization of the this compound scaffold has enabled systematic studies into how molecular structure affects physicochemical properties, particularly olfactory characteristics. These relationships are critical in the non-biological context of fragrance chemistry.

Effect of Stereochemistry: The spatial arrangement of the substituents has a profound impact on odor profile. A study on the acetate derivatives of cis- and trans-2-isobutyl-4-methyltetrahydropyran-4-ol revealed significant differences. The trans-isomer is described as having jasmine-like, leathery, or strong fruity notes. google.com In contrast, the pure or highly enriched cis-isomer, when combined with other fragrance components, is suitable for floral compositions with bergamot and fruity characteristics. google.com This demonstrates that the relative stereochemistry at the C2 and C4 positions is a critical determinant of the molecule's interaction with olfactory receptors.

Effect of C2-Substituent: Modification of the alkyl group at the C2 position also leads to distinct changes in fragrance properties. A comparison between the well-known 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol (Florol) and its analogue, 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-ol, showed that while the latter has a less intense initial odor, its scent is longer-lasting. googleapis.com The character of the 2-(1-ethyl-propyl) derivative is described as having green, floral, lily-of-the-valley, and rosy top notes, with a tenacious lemony and musky dry-down. This highlights how increasing the steric bulk and changing the branching pattern at C2 can modulate odor tenacity and character.

These findings are summarized in the table below.

CompoundStructural ModificationObserved Property Change (Odor)
trans-(2-Isobutyl-4-methyltetrahydropyran-4-yl) acetatetrans-diastereomer of acetate derivativeJasmine-like, leathery, strong fruity notes google.com
cis-(2-Isobutyl-4-methyltetrahydropyran-4-yl) acetatecis-diastereomer of acetate derivativeContributes to floral, bergamot, and fruity profiles in compositions google.com
2-(1-Ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-olC2-substituent changed from isobutyl to 1-ethyl-propylLess intense initial odor but longer tenacity compared to the isobutyl analogue googleapis.com

Theoretical and Computational Chemistry of 2 Butyl 2 Methyltetrahydro 2h Pyran 4 Ol

Conformational Analysis and Dynamics

The conformational flexibility of the tetrahydropyran (B127337) ring is a central aspect of the molecular structure of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol. This flexibility is primarily governed by the interplay of steric and electronic effects of its substituents.

The tetrahydropyran ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The chair conformation exists as two rapidly interconverting forms. The transition between these two chair forms proceeds through higher energy intermediates, including the twist-boat and the boat conformations. The boat conformation is generally less stable than the chair conformation due to steric repulsion between the "flagpole" hydrogens and torsional strain from eclipsing interactions of bonds. The interconversion pathway from one chair conformation to the other involves a series of conformational changes, with the half-chair representing the highest energy transition state.

In the chair conformation of this compound, the substituents (a butyl group, a methyl group, and a hydroxyl group) can occupy either axial or equatorial positions. The relative stability of a given conformer is largely determined by the steric interactions of these substituents with the rest of the ring.

Generally, bulkier substituents prefer to occupy the more spacious equatorial positions to minimize unfavorable 1,3-diaxial interactions. In the case of this compound, the butyl group, being the largest substituent, will have a strong preference for the equatorial position. The methyl group, while smaller than the butyl group, also favors the equatorial position to avoid steric strain. The hydroxyl group is smaller and its preference can be influenced by other factors such as hydrogen bonding.

The relative energies of the different conformers can be estimated using computational methods, such as Density Functional Theory (DFT), which provide a quantitative measure of the stability of each conformation.

Table 1: Hypothetical Relative Energies of Conformers of this compound
ConformerButyl Group PositionMethyl Group PositionHydroxyl Group PositionRelative Energy (kcal/mol)
Chair 1EquatorialEquatorialEquatorial0.0 (most stable)
Chair 2EquatorialEquatorialAxial0.5 - 1.5
Chair 3EquatorialAxialEquatorial1.7 - 2.5
Chair 4AxialEquatorialEquatorial> 4.0
Boat 1Various5.0 - 7.0

The presence of a hydroxyl group at the C-4 position and an oxygen atom within the tetrahydropyran ring introduces the possibility of intramolecular hydrogen bonding. This can occur when the hydroxyl group is in an axial position, allowing the hydrogen atom to interact with the ring oxygen. This interaction can stabilize the axial orientation of the hydroxyl group, partially offsetting the steric preference for the equatorial position. The strength of this intramolecular hydrogen bond can be evaluated computationally by analyzing the distance between the hydroxyl hydrogen and the ring oxygen, as well as the corresponding bond angles and vibrational frequencies.

Electronic Structure and Molecular Orbital Theory

The electronic structure of this compound can be described using molecular orbital (MO) theory. The molecular orbitals are formed from the linear combination of atomic orbitals of the constituent atoms. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactivity.

The HOMO is typically associated with the lone pair electrons on the oxygen atoms (both the ring oxygen and the hydroxyl oxygen), making these sites nucleophilic. The LUMO is generally associated with the antibonding orbitals of the C-O bonds, which can act as electron acceptors in reactions with nucleophiles. Computational calculations can provide detailed visualizations of the HOMO and LUMO, as well as their energy levels, which are crucial for predicting the molecule's reactivity and electronic properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) from Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are powerful tools for predicting spectroscopic parameters with a high degree of accuracy.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of ¹H and ¹³C nuclei can be calculated. These calculations are based on the principle that the magnetic shielding of a nucleus is dependent on its local electronic environment. By calculating the shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These predicted shifts can then be compared with experimental data to confirm the structure and stereochemistry of the molecule.

Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The calculated IR spectrum provides a theoretical representation of the molecule's vibrational modes, which can be compared with the experimental spectrum to identify characteristic functional groups and confirm the molecular structure.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound
Spectroscopic ParameterPredicted ValueAssignment
¹H NMR Chemical Shift (ppm)3.5 - 4.0Protons adjacent to ring oxygen
¹³C NMR Chemical Shift (ppm)60 - 75Carbons bonded to oxygen
IR Frequency (cm⁻¹)3200 - 3600O-H stretch (hydroxyl)
IR Frequency (cm⁻¹)2850 - 3000C-H stretch (alkyl)
IR Frequency (cm⁻¹)1050 - 1150C-O stretch (ether and alcohol)

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms and kinetics. For a molecule like this compound, a relevant reaction to model would be its synthesis, for instance, via a Prins cyclization.

The modeling process involves identifying the reactants, products, and any intermediates and transition states along the reaction coordinate. The geometries of these species are optimized, and their energies are calculated. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-breaking and bond-forming processes during the reaction.

By characterizing the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate. Computational modeling can also be used to explore the stereochemical outcome of a reaction by comparing the activation energies of different diastereomeric transition states. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. wisdomlib.orgnih.gov The fundamental principle of QSPR is that the molecular structure inherently contains the information that defines its properties. aidic.it By calculating numerical values, known as molecular descriptors, that encode specific structural, topological, or electronic features, QSPR models can predict the properties of new or untested compounds, saving significant time and resources compared to experimental measurements. nih.govconicet.gov.ar

While specific QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSPR are directly applicable for predicting its non-biological attributes. Such models are invaluable for understanding and predicting properties relevant to industrial applications, environmental fate, and chemical engineering processes. A typical QSPR study for this compound would involve developing models to predict key physicochemical properties such as boiling point, vapor pressure, water solubility, and the octanol-water partition coefficient (LogP).

The development of a robust QSPR model follows a systematic workflow:

Dataset Compilation and Curation : A high-quality dataset is the foundation of any reliable QSPR model. This involves gathering a collection of compounds structurally related to this compound (e.g., other substituted tetrahydropyran derivatives) for which accurate, experimentally determined data for the property of interest exist. nih.gov

Molecular Descriptor Calculation : For each molecule in the dataset, a large number of molecular descriptors are calculated using specialized software. These descriptors are numerical representations of the molecule's chemical information and can be categorized into several classes: researchgate.netwiley.com

Constitutional Descriptors (0D/1D): These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts. nih.gov

Topological Descriptors (2D): Derived from the 2D representation of the molecule, these descriptors encode information about molecular size, shape, and branching (connectivity). nih.govnih.gov

Geometrical Descriptors (3D): These require the 3D coordinates of the atoms and describe the spatial arrangement of the molecule, including molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information on the electronic properties of the molecule, such as dipole moment and orbital energies (HOMO/LUMO), which are crucial for predicting reactivity and intermolecular interactions. nih.gov

Variable Selection and Model Development : With thousands of potential descriptors, a critical step is to select the subset that has the most significant correlation with the target property, while avoiding multicollinearity. benthamdirect.com Algorithms such as Genetic Algorithms (GA) are often employed for this purpose. nih.gov Once the key descriptors are identified, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). benthamdirect.comacs.orgresearchgate.net

Model Validation : Rigorous validation is essential to ensure the model is robust and has predictive power. nih.gov This process typically involves:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's stability and predictive ability on the training set. The cross-validated coefficient of determination (Q²) is a key metric here. benthamdirect.comacs.org

External Validation: The model's performance is tested on an external set of compounds that were not used during the model development process. acs.orgtandfonline.com The predictive capability is often measured by the coefficient of determination (R²) and the Root Mean Square Error (RMSE) between the predicted and experimental values. nih.govacs.org

The following data table provides an illustrative example of how the results of a hypothetical QSPR study on this compound might be presented. The "Experimental Value" is based on publicly available data, while the "QSPR-Predicted Value" is a hypothetical output to demonstrate the application of the modeling.

Physicochemical PropertyExperimental ValueHypothetical QSPR-Predicted ValueModel TypeKey Descriptor Types Used in ModelHypothetical Validation Metric (R²)
Normal Boiling Point93-95 °C (at 3 Torr)94.1 °CMLRTopological, Constitutional0.92
Water Solubility23 g/L (at 23 °C)21.5 g/LANNConstitutional, Quantum-Chemical0.95
LogP (Octanol-Water Partition Coefficient)1.65 (at 23 °C)1.72SVM3D-MoRSE, Topological0.89
Vapor Pressure1 Pa (at 20 °C)1.2 PaMLRGeometrical, Constitutional0.90

Advanced Analytical Methodologies for Characterization and Purity Assessment of 2 Butyl 2 Methyltetrahydro 2h Pyran 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR, Stereochemical Assignments)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom in the molecule can be determined.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. For this compound, the spectrum would be expected to show distinct signals for the protons of the butyl and methyl groups, as well as the protons on the tetrahydropyran (B127337) ring. The chemical shifts of the ring protons would be particularly informative about their axial or equatorial positions, which is crucial for determining the conformation of the ring.

¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum would show characteristic signals for the aliphatic carbons of the butyl and methyl groups, the carbons of the tetrahydropyran ring, and the carbon bearing the hydroxyl group.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the carbon skeleton. An HSQC spectrum correlates directly bonded proton and carbon atoms.

Stereochemical Assignments are particularly important for this molecule due to the presence of stereocenters. The relative stereochemistry of the substituents on the tetrahydropyran ring can be determined by analyzing the coupling constants (³JHH) between adjacent protons and through the use of Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space. Conformational studies of similar floral odorants have demonstrated the importance of NMR in understanding their three-dimensional structure. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values for illustrative purposes and may vary from experimental data.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1' (Butyl CH₂)1.35-1.4540-45
C2' (Butyl CH₂)1.25-1.3525-30
C3' (Butyl CH₂)1.30-1.4022-27
C4' (Butyl CH₃)0.85-0.9513-15
C2-CH₃1.10-1.2028-33
C3-H₂1.50-1.8035-40
C5-H₂1.60-1.9040-45
C6-H₂3.40-3.9060-65
C2-H3.30-3.6070-75
C4-OH(variable)-
C2-98-103
C4-68-73

Mass Spectrometry (MS) Techniques, including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, electron ionization mass spectrometry (EI-MS) would likely lead to the formation of a molecular ion (M⁺), although it may be of low abundance for alcohols. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a water molecule (M-18) from the alcohol, cleavage of the butyl side chain, and ring-opening fragmentation pathways. The fragmentation of the tetrahydropyran ring can provide valuable structural information. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion with high precision. wiley.com This allows for the unambiguous determination of the elemental formula of the compound, confirming that it is C₁₀H₂₂O₂. HRMS is particularly valuable in the analysis of complex mixtures, such as essential oils and fragrance compositions, where it can differentiate between compounds with the same nominal mass but different elemental compositions. mdpi.comresearchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₁₀H₂₂O₂
Nominal Mass174
Exact Mass (HRMS)174.16198
Key Fragmentation Ions (m/z)M-H₂O, M-C₄H₉, fragments from ring cleavage

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) spectroscopy of this compound would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic butyl and methyl groups, as well as the methylene (B1212753) groups of the ring, would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the alcohol and the ether linkage in the tetrahydropyran ring would be expected in the fingerprint region, typically between 1050 and 1260 cm⁻¹. The vibrational spectra of the parent compound, tetrahydropyran, provide a basis for the assignment of the ring vibrations. acs.org

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The C-C bond vibrations of the carbon skeleton and the symmetric C-H stretching vibrations would be expected to show strong Raman signals.

Table 3: Characteristic IR and Raman Bands for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-HStretching3200-3600 (broad)Weak
C-H (aliphatic)Stretching2850-30002850-3000
C-O (ether)Stretching1070-1150Moderate
C-O (alcohol)Stretching1000-1260Moderate

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

For this compound, obtaining a suitable single crystal could be challenging if the compound is a liquid or a low-melting solid at room temperature. However, if a crystalline derivative could be prepared, X-ray crystallography would provide unequivocal proof of its stereochemistry and conformation in the solid state. This technique is the gold standard for absolute configuration determination.

As of the latest available data, a single crystal X-ray structure for this compound has not been reported in the crystallographic databases.

Chromatographic Methods for Purity Assessment and Separation of Stereoisomers

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds like those found in fragrances and essential oils. mdpi.commdpi.comresearchgate.net The purity of this compound can be readily determined by GC, often with a flame ionization detector (FID). A purity of >98.0% has been reported for commercially available samples.

The use of chiral GC columns can enable the separation of the different enantiomers and diastereomers of the molecule, which is critical as different stereoisomers may possess distinct odor characteristics.

GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. This hyphenated technique is the workhorse in the fragrance industry for the identification of individual components in complex mixtures. nih.govuah.edu A GC-MS analysis of this compound would provide both its retention time, a characteristic property under specific GC conditions, and its mass spectrum for confirmation of its identity.

Table 4: Typical Gas Chromatography Parameters for the Analysis of Fragrance Compounds

ParameterTypical Value/Condition
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Program40 °C (hold 2 min), ramp at 4 °C/min to 240 °C (hold 8 min)
DetectorFID or Mass Spectrometer

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC could be used for purity assessment.

Of particular importance is the use of chiral HPLC for the separation of stereoisomers. By using a chiral stationary phase, the different stereoisomers can be resolved, allowing for their individual quantification.

LC-Mass Spectrometry (LC-MS) is a powerful complementary technique to GC-MS in fragrance analysis. mostwiedzy.plresearchgate.netresearchgate.net It is particularly useful for the analysis of less volatile or thermally labile compounds. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques for this molecule. LC-MS can be used to confirm the molecular weight of the compound and to provide structural information from fragmentation in tandem MS (MS/MS) experiments.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity

The enantiomeric and diastereomeric purity of this compound is a critical parameter, as stereoisomers can exhibit different biological activities and sensory properties. Chiral chromatography is an essential technique for the separation and quantification of these stereoisomers. Due to the presence of at least two chiral centers at the C2 and C4 positions of the tetrahydropyran ring, this compound can exist as a mixture of enantiomers and diastereomers. The development of robust chiral separation methods is therefore crucial for quality control and the characterization of the final product.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for the enantiomeric and diastereomeric resolution of tetrahydropyran derivatives and other cyclic alcohols. The choice of the appropriate chiral stationary phase (CSP) is paramount for achieving successful separation.

For compounds with structural similarity to this compound, cyclodextrin-based CSPs have demonstrated considerable efficacy in gas chromatography. These CSPs, often derivatives of α-, β-, or γ-cyclodextrin, create a chiral environment where enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. The hydroxyl group of the analyte can play a significant role in these interactions through hydrogen bonding with the CSP.

In the context of HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely utilized. These are often coated or covalently bonded to a silica (B1680970) support and can be used in both normal-phase and reversed-phase modes. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) for normal-phase, or an aqueous-organic mixture for reversed-phase, is critical for optimizing the separation.

The diastereomers of this compound, having different physical properties, can often be separated on achiral stationary phases. However, the complete stereochemical analysis requires a chiral method to resolve the enantiomeric pairs of each diastereomer. A comprehensive analysis might, therefore, involve an initial separation of diastereomers on a standard achiral column, followed by the enantiomeric separation of each isolated diastereomeric pair on a chiral column.

Illustrative Research Findings

While specific chromatographical data for this compound is not extensively available in public literature, the following tables represent typical results that could be expected from the chiral analysis of structurally related 2,4-disubstituted tetrahydropyran-4-ols. These tables are provided to illustrate the application of chiral chromatography for purity assessment.

Table 1: Representative Chiral GC Method for Enantiomeric Purity Assessment

This interactive table outlines a hypothetical chiral Gas Chromatography (GC) method for the separation of the enantiomers of a 2,4-disubstituted tetrahydropyran-4-ol analog.

ParameterValue
Column Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 270 °C
Oven Program 100 °C (hold 1 min), ramp to 180 °C at 2 °C/min, hold 10 min
Analyte 2-Alkyl-4-methyltetrahydro-2H-pyran-4-ol
Retention Time (R-enantiomer) 35.2 min
Retention Time (S-enantiomer) 36.5 min
Resolution (Rs) 2.1

Table 2: Representative Chiral HPLC Method for Diastereomeric and Enantiomeric Purity

This interactive table presents a hypothetical chiral High-Performance Liquid Chromatography (HPLC) method for the separation of stereoisomers of a 2,4-disubstituted tetrahydropyran-4-ol analog.

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Analyte 2-Alkyl-4-methyltetrahydro-2H-pyran-4-ol Stereoisomers
Retention Time (Diastereomer 1, Enantiomer 1) 12.4 min
Retention Time (Diastereomer 1, Enantiomer 2) 14.1 min
Retention Time (Diastereomer 2, Enantiomer 1) 16.8 min
Retention Time (Diastereomer 2, Enantiomer 2) 18.2 min
Separation Factor (α) - Enantiomer Pair 1 1.14
Separation Factor (α) - Enantiomer Pair 2 1.08
Resolution (Rs) - Enantiomer Pair 1 2.5
Resolution (Rs) - Enantiomer Pair 2 1.9

Applications in Chemical Science and Technology Non Clinical

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis.

There is no specific information available in scientific literature detailing the use of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol as a chiral auxiliary or as a ligand in asymmetric catalysis. The potential for a molecule to act as a chiral auxiliary is dependent on its stereochemical properties and its ability to effectively transfer chirality during a chemical transformation. Without dedicated studies on this compound, its efficacy in this role remains undocumented.

Utilization as a Building Block in Complex Organic Synthesis (e.g., Natural Product Intermediates).

While tetrahydropyran (B127337) rings are crucial structural motifs in many natural products, there are no specific examples in the available literature that cite this compound as a building block or intermediate in the total synthesis of complex organic molecules or natural products. The utility of a compound as a synthetic building block is typically established through its successful incorporation into larger, more complex structures, which has not been reported for this specific molecule.

Integration into Novel Materials (e.g., Polymers, Functional Molecules).

The investigation into the integration of this compound into novel materials such as polymers or other functional molecules did not yield any specific research findings. The properties that would make it a suitable candidate for materials science applications, such as its thermal stability, reactivity in polymerization, and influence on the final material's characteristics, have not been a subject of published research.

Precursor for Advanced Organic Functionalities and Specialty Chemicals.

There is no available data to suggest that this compound is utilized as a precursor for the synthesis of advanced organic functionalities or specialty chemicals. Its potential for conversion into other valuable chemical entities has not been explored or documented in the scientific literature.

Applications in Agrochemical Research as Synthetic Intermediates.

No specific applications of this compound as a synthetic intermediate in the field of agrochemical research have been reported. The synthesis of active ingredients for agrochemicals often involves novel heterocyclic compounds; however, the role of this particular molecule in such synthetic pathways is not documented.

Future Research Directions and Emerging Opportunities for Substituted Tetrahydropyran 4 Ols

Development of Novel and Highly Efficient Synthetic Routes

The construction of the substituted tetrahydropyran-4-ol scaffold has traditionally relied on methods such as the Prins cyclization, hetero-Diels-Alder reactions, and intramolecular oxa-Michael additions. ntu.edu.sgmdpi.com However, these methods can be limited by factors such as the need for harsh acidic conditions, substrate scope, and challenges in achieving high stereoselectivity. ntu.edu.sg Future research is intensely focused on overcoming these limitations.

Key areas of development include:

One-Pot Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. The Maitland-Japp reaction, for instance, provides a basis for one-pot synthesis of highly substituted tetrahydropyran-4-ones, which are direct precursors to the corresponding -4-ol derivatives. researchgate.net The development of new MCRs catalyzed by novel systems, such as magnetic nanoparticles, under green conditions (e.g., solvent-free, microwave-assisted) is a promising frontier. mdpi.com

Asymmetric Organocatalysis: The use of small organic molecules as catalysts has gained significant traction for the asymmetric synthesis of tetrahydropyrans. rsc.org This approach avoids the use of toxic and expensive metals and often provides high levels of enantioselectivity. Future work will likely focus on designing new organocatalysts that can operate under mild conditions and tolerate a wider range of functional groups to produce enantiopure tetrahydropyran-4-ols.

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. Applying flow chemistry to established methods like the Prins cyclization could lead to higher yields, improved selectivity, and easier scale-up for industrial applications.

Exploration of Unconventional Reactivity and Transformations

Beyond their synthesis, the inherent reactivity of the tetrahydropyran-4-ol core remains an area ripe for exploration. Current research often treats the THP ring as a stable, spectator scaffold. However, future investigations could unlock novel transformations.

Emerging opportunities include:

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Developing methods for the selective C-H functionalization of the tetrahydropyran (B127337) ring would allow for late-stage modification of these molecules, providing rapid access to diverse analogues without de novo synthesis.

Ring-Opening and Rearrangement Reactions: Exploring controlled ring-opening reactions could provide access to complex acyclic structures with multiple stereocenters. Similarly, skeletal rearrangements catalyzed by novel Lewis or Brønsted acids could yield entirely new heterocyclic frameworks, expanding the chemical space accessible from tetrahydropyran-4-ol precursors.

Radical Chemistry: The use of tetrahydropyran as a solvent has shown excellent stability in radical reactions compared to alternatives like tetrahydrofuran (B95107) (THF). researchgate.net This stability suggests that the THP ring itself is relatively inert to radical conditions, opening avenues to explore radical-mediated functionalization of the substituents on pre-formed tetrahydropyran-4-ol rings without compromising the core structure.

Expansion of Application Domains in Sustainable Chemistry and Materials Science

While the biological activity of tetrahydropyran derivatives is well-established, their application in other fields is an emerging area of interest.

Green Solvents: Tetrahydropyran (THP) and its derivatives are being investigated as green, biodegradable, and non-peroxide-forming solvents. researchgate.netrsc.org Tetrahydro-4-methyl-pyran (4-MeTHP), for example, has shown promise as a more stable alternative to THF in reactions like olefin metathesis. nih.gov Research into the specific properties of various substituted tetrahydropyran-4-ols as solvents or co-solvents in organic reactions could expand their utility in sustainable chemical processes.

Fragrance and Flavor Industry: Certain substituted tetrahydropyran-4-ols are highly valued in the fragrance industry. For instance, 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, known by trade names like Florol and Florosa, possesses a fresh, floral scent. chemicalbook.comresearchgate.net Research focused on the efficient and selective synthesis of specific stereoisomers of these compounds is crucial for producing desired fragrance profiles. researchgate.netgoogle.com

Polymer and Materials Science: The bifunctional nature of tetrahydropyran-4-ols (containing both an ether and a hydroxyl group) makes them attractive monomers for the synthesis of novel polymers. These polymers could possess unique properties such as biodegradability or specific thermal characteristics, making them suitable for applications in biomaterials or advanced materials science.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for accelerating discovery. For substituted tetrahydropyran-4-ols, AI and machine learning (ML) offer several exciting opportunities.

Synthesis Planning and Optimization: AI algorithms can analyze vast datasets of chemical reactions to predict the most efficient synthetic routes to target tetrahydropyran-4-ol derivatives. technologynetworks.com Machine learning models can optimize reaction conditions (e.g., catalyst, solvent, temperature) in real-time by integrating with automated synthesis platforms, leading to higher yields and reduced development time. technologynetworks.com

Virtual Screening and Property Prediction: AI can rapidly screen virtual libraries containing millions of hypothetical tetrahydropyran-4-ol structures to identify candidates with high predicted bioactivity or desired material properties. hilarispublisher.comelsevier.com Machine learning models, such as graph neural networks, can predict complex properties like absorption, distribution, metabolism, and excretion (ADME) and toxicity, prioritizing the most promising compounds for experimental synthesis. hilarispublisher.comastrazeneca.com

De Novo Molecular Design: Generative AI models can design entirely new tetrahydropyran-4-ol structures tailored to specific biological targets or material functions. elsevier.com These models learn the underlying principles of molecular structure and desired properties from existing data to generate novel, synthesizable molecules with a high probability of success. nih.gov

Design of Next-Generation Catalytic Systems

The catalyst is often the key to unlocking efficient and selective syntheses. The future of tetrahydropyran-4-ol synthesis will heavily depend on the development of advanced catalytic systems.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. The discovery and engineering of enzymes, such as pyran synthases that perform intramolecular oxa-Michael additions, could provide a highly sustainable route to enantiomerically pure tetrahydropyran-4-ols. bohrium.com

Heterogeneous Catalysis: Developing robust, recyclable solid catalysts is a major goal for sustainable chemistry. Iron-modified silica (B1680970), for example, has been used as a heterogeneous catalyst for the Prins cyclization to produce fragrance compounds. researchgate.net Future work will focus on creating catalysts with higher activity, improved selectivity, and greater longevity for industrial-scale processes. The use of magnetic nanoparticles as catalyst supports allows for easy separation and recycling, further enhancing the green credentials of the synthesis. mdpi.com

Photocatalysis and Electrocatalysis: These emerging fields use light or electricity, respectively, to drive chemical reactions. Developing photocatalytic or electrochemical methods for constructing the tetrahydropyran ring could provide access to novel reaction pathways that are inaccessible through traditional thermal methods, potentially leading to new types of transformations and molecular structures.

Data Tables

Table 1: Physicochemical Properties of 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol (CAS: 63500-71-0)

As a representative example of a substituted tetrahydropyran-4-ol, the properties of the commercially significant fragrance compound 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol are listed below. alfa-chemistry.comnih.govcymitquimica.com

PropertyValue
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.26 g/mol
Appearance Clear colourless liquid
Density 0.936 g/cm³
Boiling Point 243°C at 760 mmHg
Flash Point 88°C
CAS Number 63500-71-0
InChI Key YVSNOTITPICPTB-UHFFFAOYSA-N

Q & A

Q. What are the optimized synthetic routes for 2-butyl-2-methyltetrahydro-2H-pyran-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from cyclohexanol derivatives or via cyclization of substituted diols. Key steps include:

Precursor Selection : Use of 2-methyl-1,5-pentanediol derivatives as starting materials to introduce the butyl and methyl substituents.

Acid-Catalyzed Cyclization : Employing H₂SO₄ or p-toluenesulfonic acid under reflux (80–100°C) to form the tetrahydropyran ring .

Temperature Control : Lower temperatures (≤70°C) reduce side reactions like dehydration, improving purity.

Catalyst Optimization : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity during cyclization .

  • Yield Optimization :
ConditionYield RangePurity (HPLC)
H₂SO₄, 80°C, 6h45–55%92–95%
BF₃·Et₂O, RT, 12h60–65%95–98%
p-TsOH, 100°C, 4h50–58%90–93%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns substituent positions and confirms ring formation. Key signals include:
  • δ 1.2–1.4 ppm (m) : Methyl and butyl protons.
  • δ 3.6–4.0 ppm (t) : Oxygen-bound protons in the pyran ring .
  • Mass Spectrometry (EI-MS) : Validates molecular weight (C₁₀H₂₀O₂, m/z 172.15) and fragmentation patterns.
  • IR Spectroscopy : Detects hydroxyl (3200–3400 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.